![molecular formula C17H17NO3S2 B3008372 methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896339-98-3](/img/structure/B3008372.png)
methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a structurally complex molecule that features a cyclopenta[b]thiophene core, which is a common scaffold in medicinal chemistry due to its potential biological activity. The molecule includes a benzamido substituent with a methylthio group, as well as a methyl ester functionality. This compound is likely to be of interest due to its structural similarity to various biologically active compounds, such as those with antimicrobial properties or those that can inhibit specific enzymes like urokinase-type plasminogen activator (uPA) .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For example, the synthesis of benzo[b]thiophene derivatives can be achieved through a fluorine-directed metalation/formylation followed by thiophene annulation . Similarly, azomethine derivatives of benzothiophene carboxamides can be synthesized through the reaction of aromatic aldehydes with amines in ethanol . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied using crystallography, revealing a thiophene ring substituted with amino and methyl ester groups . The orientation of these substituents and the presence of intra- and intermolecular hydrogen bonding can significantly influence the compound's properties and reactivity .
Chemical Reactions Analysis
Compounds with a thiophene core can undergo various chemical reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene diols, which can then be transformed into ethers of thiotetronic acids . Additionally, condensation reactions can lead to the formation of thiazine derivatives, as seen in the synthesis of 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of a 2-amino group and a 3-methyl ester group can affect the compound's solubility and reactivity . The introduction of substituents such as alkyl or aryl groups can modify the compound's antimicrobial activity, as seen in the study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides . Moreover, the electronic properties of the substituents can influence the compound's ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives : This compound is used in the synthesis of pyrimidine derivatives, a process that involves the reaction of ketene dithioacetals with amides. These polyfunctionalized pyrimidines have potential applications in pharmaceuticals and chemical synthesis (Kohra, Tominaga, & Hosomi, 1988).
Route to Alkyl Ethers of Thiotetronic Acids : It is utilized in a novel route to produce mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which have various applications in organic synthesis and potentially in pharmaceuticals (Corral & Lissavetzky, 1984).
Cycloaddition Reactions : The compound is involved in cycloaddition reactions, leading to products like methyl benzo[b]thiophen-7-carboxylate and its derivatives. These reactions are fundamental in creating complex organic compounds (Abarca, Ballesteros, Enriquez, & Jones, 1987).
Synthesis of Fused Pyrimidine Derivatives : It is used in the synthesis of new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. Such compounds are of interest in developing new materials and potential pharmaceuticals (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Improving Metal–Organic Frameworks : This compound is part of the research aiming to improve the stability, fluorescence, and metal uptake of metal–organic frameworks. These frameworks have applications in gas storage, catalysis, and sensing (He, Yee, Xu, Zeller, Hunter, Chui, & Che, 2011).
Lithiated Thiophenecarboxamides in Organic Chemistry : It is involved in dearomatising cyclisations of lithiated thiophenecarboxamides. This process is significant in the synthesis of complex organic molecules, especially in pharmaceutical chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Conductive Binders in Lithium Ion Batteries : It contributes to the development of conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This research is crucial for improving the efficiency and durability of lithium-ion batteries (Wang, Kuo, Yao, Chang, Yang, Huang, Tsai, & Horie, 2017).
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, a dental anesthetic used in Europe, is a 2,3,4-trisubstituent thiophene .
Biochemical Pathways
Thiophene-based analogs are known to impact a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
The molecular weight of the compound is 126176 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiophene-based analogs are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
While specific safety and hazard information for “methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, Methyl 3-amino-2-thiophenecarboxylate, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The ester group in the thiophene bridge played an important role toward achieving high-performance polymer solar cells . This suggests that further exploration of thiophene derivatives could lead to the development of more efficient materials for organic electronics .
properties
IUPAC Name |
methyl 2-[(3-methylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-21-17(20)14-12-7-4-8-13(12)23-16(14)18-15(19)10-5-3-6-11(9-10)22-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRMEZAPKLFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)
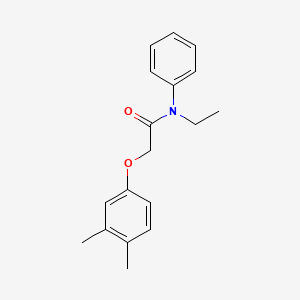
![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)
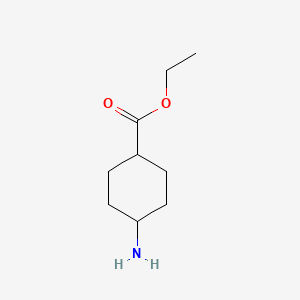
![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)
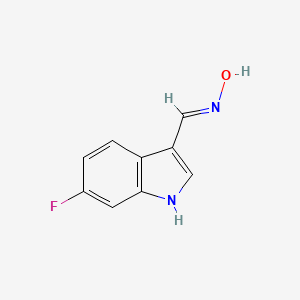
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)
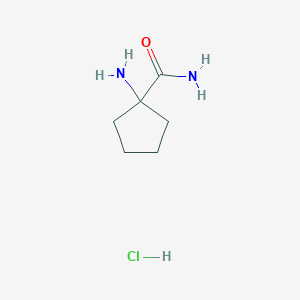

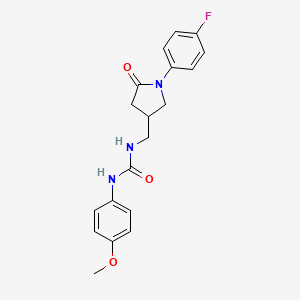
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
